tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate
Overview
Description
tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a nitro group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Hydroxylation and Methoxycarbonylation: The hydroxyl and methoxycarbonyl groups are introduced through specific reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmitter release or uptake, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Quinoline Derivatives: These compounds also exhibit interesting biological activities and are used in drug development.
Uniqueness
tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Properties
Molecular Formula |
C20H28N2O7 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O7/c1-20(2,3)29-19(25)21-11-9-13(10-12-21)16(18(24)28-4)17(23)14-7-5-6-8-15(14)22(26)27/h5-8,13,16-17,23H,9-12H2,1-4H3 |
InChI Key |
NJKPUYYBONCLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(C2=CC=CC=C2[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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